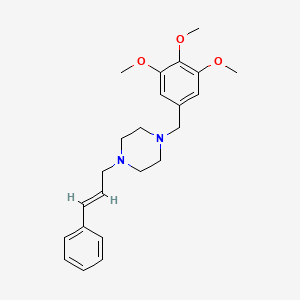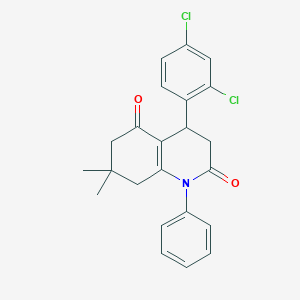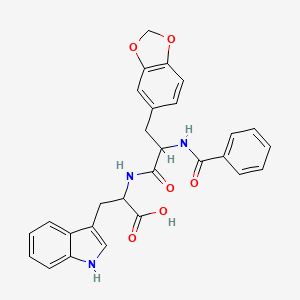![molecular formula C17H20ClNO4 B6101608 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B6101608.png)
2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride, also known as BDBM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDBM is a white crystalline powder that is soluble in water and has a molecular weight of 331.84 g/mol.
Wirkmechanismus
The mechanism of action of 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This compound has also been shown to induce the expression of p53, a tumor suppressor protein. In cardiovascular disease research, this compound has been shown to reduce oxidative stress and inflammation. This compound has also been shown to improve endothelial function and reduce myocardial infarction size. In neurological disorder research, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. This compound has also been shown to reduce neuroinflammation and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride in lab experiments include its potential therapeutic applications, its ability to modulate various signaling pathways, and its low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in some solvents, its potential instability in aqueous solutions, and its relatively high cost.
Zukünftige Richtungen
There are several future directions for the research on 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride. One direction is to further investigate its mechanism of action and its effects on different signaling pathways. Another direction is to explore its potential therapeutic applications in other fields of research, such as diabetes and inflammation. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for its therapeutic applications.
Synthesemethoden
2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of 1,3-benzodioxole with 4-bromobenzyl chloride in the presence of a base to form 4-(1,3-benzodioxol-5-ylmethoxy)benzyl chloride. The second step involves the reaction of 4-(1,3-benzodioxol-5-ylmethoxy)benzyl chloride with 2-aminoethanol in the presence of a base to form this compound. The final step involves the addition of hydrochloric acid to form this compound hydrochloride.
Wissenschaftliche Forschungsanwendungen
2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride has been studied for its potential therapeutic applications in various fields of research, including cancer, cardiovascular disease, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease research, this compound has been shown to improve cardiac function and reduce inflammation. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4.ClH/c19-8-7-18-10-13-1-4-15(5-2-13)20-11-14-3-6-16-17(9-14)22-12-21-16;/h1-6,9,18-19H,7-8,10-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKXQPBULWXEFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)CNCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6101527.png)
![3-[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]-8-methylquinazolin-4(3H)-one](/img/structure/B6101535.png)

![N-(2-isopropoxyethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6101546.png)
![2,3-dimethoxy-N-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}benzamide](/img/structure/B6101553.png)
![2-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6101559.png)
![N-(3-cyclopentylpropyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B6101565.png)

![6-{[2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B6101581.png)
![5-[(cyclobutylamino)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6101589.png)
![N-1,3-benzodioxol-5-yl-1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinamine](/img/structure/B6101597.png)
![5-(6-chloro-1,3-benzodioxol-5-yl)-1-isopropyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6101626.png)
![4-[4-(methylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6101638.png)
